1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
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Overview
Description
1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[321]octan-3-yl)pyrrolidine-2,5-dione is a complex organic compound featuring a bicyclic structure
Preparation Methods
The synthesis of 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione typically involves a series of organic reactions. One common synthetic route includes the use of a [5+2] cascade approach, which enables the formation of the bicyclo[3.2.1]octane skeleton . This method involves oxidative dearomatization and subsequent cyclization steps, often under solvent-dependent conditions to achieve high yields and diastereoselectivity .
Chemical Reactions Analysis
1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the sulfonyl group, using reagents like sodium hydride or organolithium compounds.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The sulfonyl group may also play a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include other bicyclo[3.2.1]octane derivatives and sulfonyl-containing molecules. Compared to these, 1-((1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is unique due to its specific combination of a bicyclic core and a sulfonyl group, which imparts distinct chemical and biological properties. Examples of similar compounds include:
- Bicyclo[3.2.1]octane derivatives used in synthetic organic chemistry.
- Sulfonyl-containing compounds used in medicinal chemistry for their pharmacological properties.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
1-[8-(2-phenylethylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c22-18-8-9-19(23)20(18)17-12-15-6-7-16(13-17)21(15)26(24,25)11-10-14-4-2-1-3-5-14/h1-5,15-17H,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IABLYYGKZADQKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)CCC3=CC=CC=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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